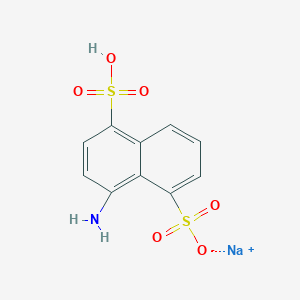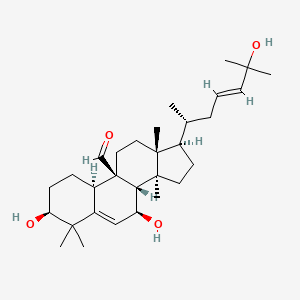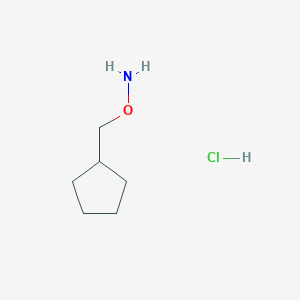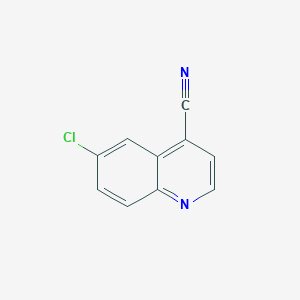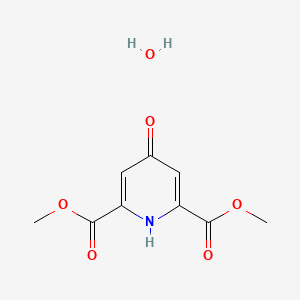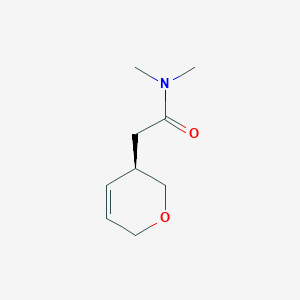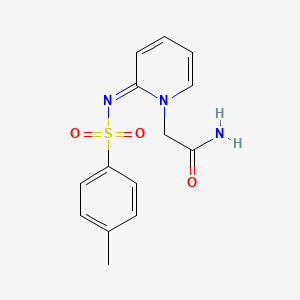![molecular formula C7H6Cl2N4 B3030090 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 864292-48-8](/img/structure/B3030090.png)
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
説明
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C7H6Cl2N4 and its molecular weight is 217.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intermediate in Synthesis of Pharmacologically Active Compounds
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is used as an intermediate in the synthesis of various pharmacologically active compounds. For instance, it serves as a precursor for the creation of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which exhibit potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Role in Nucleophilic Substitution Reactions
This compound is also involved in nucleophilic substitution reactions. For example, its reaction with methylamine can selectively produce 4-substituted products, such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which could have pharmacological relevance (Ogurtsov & Rakitin, 2021).
Synthesis of Anticancer and Anti-5-lipoxygenase Agents
A significant application is in the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These compounds show promising cytotoxic activities and potential for treating various cancers (Rahmouni et al., 2016).
Application in Nucleoside Analog Synthesis
This chemical is utilized in the creation of nucleoside analogs. For instance, its glycosylation leads to the formation of new pyrazolopyrimidine nucleosides, which are analogs of inosine, guanosine, adenosine, and isoguanosine, offering pathways for novel drug developments (Cottam et al., 1983).
Antibacterial Properties
Research indicates that pyrazolo[3,4-d]pyrimidines, derived from this compound, have antibacterial properties. Some of these compounds have shown effectiveness against various pathogenic bacteria, suggesting their potential use as antibacterial agents (Beyzaei et al., 2017).
Adenosine Receptor Affinity
Compounds synthesized from this compound exhibit affinity for A1 adenosine receptors. This suggests their potential application in the development of drugs targeting these receptors, which are relevant in various physiological processes (Harden et al., 1991).
Development of Tetraheterocyclic Systems
This compound is also important in the synthesis of tetraheterocyclic systems, indicating its significance in the development of complex heterocyclic compounds that may have diverse biological activities (El-Essawy, 2010).
Hydrogen Bonding Studies
Research into the hydrogen bonding properties of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, derivatives of this compound, contributes to the understanding of molecular interactions and structures, which is crucial in the design of pharmaceutical compounds (Trilleras et al., 2008).
Synthesis of Pyrimidine-based Derivatives
The compound aids in the synthesis of novel pyrazole- and pyrimidine-based derivatives, which are being investigated for their potential in treating AIDS, demonstrating the compound's significance in medicinal chemistry (Ajani et al., 2019).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques involving this compound streamline the production of pyrazolo[3,4-d]pyrimidines, indicating advancements in synthetic methodologies (Quiroga et al., 2008).
Electrochemical Studies
Electrochemical studies of related pyrazolo[3,4-d] pyrimidines provide insights into their redox behavior, important for understanding their potential applications in various fields, including drug development and materials science (Dryhurst, 1976).
Antimicrobial Activity
Newly synthesized pyrazolo[3,4-d]pyrimidine derivatives from this compound have shown antimicrobial activities, highlighting their potential as new antimicrobial agents (El-sayed et al., 2017).
作用機序
Target of Action
The primary target of 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the interruption of the cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents cells from entering the S phase, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in cancer cells . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect the compound’s action and efficacy. These factors would need to be considered when developing the compound as a therapeutic agent.
将来の方向性
The future directions for “4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine” research could involve further investigation of its anticancer properties . The diversity of modifications could provide good results about the structure-activity relationship of the synthesized compounds as antiproliferative agents targeting EGFR .
生化学分析
Biochemical Properties
The compound 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with CDK2, a key regulator of the cell cycle . The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
This compound has shown to exert significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, by inducing apoptosis and altering cell cycle progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CDK2, leading to the inhibition of the enzyme’s activity . This results in the disruption of cell cycle progression and induction of apoptosis .
特性
IUPAC Name |
4,6-dichloro-1-ethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-6-4(3-10-13)5(8)11-7(9)12-6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSDYSAYKSKMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729126 | |
| Record name | 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-48-8 | |
| Record name | 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)
